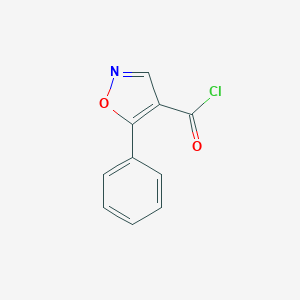
5-Phenyl-1,2-oxazole-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-1,2-oxazole-4-carbonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C10H6ClNO2 and its molecular weight is 207.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
5-Phenyl-1,2-oxazole-4-carbonyl chloride has the molecular formula C10H6ClNO2 and a molecular weight of 207.61 g/mol. It is characterized by a five-membered oxazole ring containing nitrogen and oxygen atoms, along with a phenyl group and a carbonyl chloride functional group. This structure contributes to its reactivity and potential biological activities.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various complex molecules. Its reactivity allows it to participate in nucleophilic substitution reactions, forming amides, esters, and other derivatives. The carbonyl chloride group is particularly reactive towards nucleophiles, facilitating the formation of diverse organic compounds .
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications. Research indicates that derivatives of oxazoles often exhibit significant biological activities, including antimicrobial and anticancer properties. For instance, related compounds have shown cytotoxicity against various cancer cell lines, suggesting that modifications to the oxazole structure can enhance biological efficacy .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound D | MDA-MB453 | 29.1 |
| Compound E | MCF-7 | 15.3 |
| Compound F | A549 | 40.54 |
These results highlight the potential of this compound as a lead compound in drug development .
Material Science
In material science, this compound is utilized in the preparation of advanced materials and polymers due to its reactive functional groups. The ability to form covalent bonds with various substrates makes it suitable for creating novel materials with tailored properties.
The biological activity of this compound is primarily linked to its structural characteristics. Studies have indicated that compounds containing oxazole rings can exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria . The mechanism of action may involve interaction with specific enzymes or receptors that are critical in disease processes.
Anticancer Study
A study involving oxazole derivatives demonstrated significant inhibition of cell proliferation in human neuroblastoma SH-SY5Y cells. This finding suggests that these compounds could serve as pharmacological tools for cancer treatment by targeting specific pathways involved in tumor growth .
Antimicrobial Evaluation
Another investigation evaluated various oxazole derivatives against bacterial strains, revealing promising antimicrobial activity. These findings warrant further exploration into their mechanisms of action and potential applications in treating infections .
Propriétés
Numéro CAS |
136995-29-4 |
|---|---|
Formule moléculaire |
C10H6ClNO2 |
Poids moléculaire |
207.61 g/mol |
Nom IUPAC |
5-phenyl-1,2-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C10H6ClNO2/c11-10(13)8-6-12-14-9(8)7-4-2-1-3-5-7/h1-6H |
Clé InChI |
GRCVQCCYLUGKPI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=NO2)C(=O)Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=NO2)C(=O)Cl |
Synonymes |
4-Isoxazolecarbonyl chloride, 5-phenyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















